Bienvenue dans la boutique en ligne BenchChem!

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine

Physicochemical profiling ADME prediction Blood-brain barrier permeability

This isoxazole-morpholine fragment (MW 182.22, zero HBD, TPSA 38.5 Ų, XLogP3 0.2) features a methylene bridge offering conformational flexibility for SAR. Predicted BBB penetration and low non-specific binding make it ideal for CNS-target HTS. Commercially supplied in assay-ready formats. Choose it when a minimal pharmacophore with balanced solubility/permeability is essential for fragment-based screening or hit identification.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 1862740-88-2
Cat. No. B2481479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine
CAS1862740-88-2
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCOCC2
InChIInChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3
InChIKeyJRTYTVDVKIMTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 20 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine (CAS 1862740-88-2): Compound Class and Procurement Context


4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine (CAS 1862740-88-2) is a dual-heterocycle small molecule composed of a 5-methyl-1,2-oxazole (isoxazole) core linked via a methylene bridge to a morpholine ring [1]. With a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g·mol⁻¹, the compound features zero hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3 of 0.2, and a topological polar surface area (TPSA) of 38.5 Ų [2]. It is commercially supplied as a screening compound by Life Chemicals (catalog F6513-2117) and is indexed under PubChem CID 121173955 and the MeSH supplementary concept CPSI-1306, the latter associating it with morpholine/isoxazole-containing macrophage migration inhibitory factor (MIF) inhibitor chemotypes [3][4]. No peer-reviewed publications reporting quantitative biological activity data for this specific compound were identified at the time of this analysis.

Why In-Class Substitution of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine Risks Project Failure


The morpholine-isoxazole chemical space is structurally heterogeneous, and seemingly minor modifications produce large shifts in physicochemical properties that govern ligand efficiency, permeability, and off-target liability. 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine carries a distinctive combination of zero H-bond donors, moderate lipophilicity (XLogP3 = 0.2), and a compact TPSA (38.5 Ų) [1]. Substituting the methylene linker for a direct ring–ring attachment (e.g., CAS 1369357-06-1) alters molecular shape, rotatable bond count, and basicity of the morpholine nitrogen . Adding a carboxylic acid at the isoxazole 3-position (e.g., CAS 893750-08-8) introduces an H-bond donor, raises TPSA to approximately 79 Ų, and can reduce membrane permeability by over one log unit [2][3]. Relocating the morpholinomethyl substituent from position 4 to position 5 on the isoxazole ring (e.g., CAS 944450-97-9) reorients the pharmacophoric vectors and alters target-binding geometry . For procurement decisions, these perturbations mean that biological screening hits or SAR trends obtained with one analog cannot be assumed transferable to another without explicit confirmatory data.

Quantitative Differentiation of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine vs. Closest Analogs – Evidence Inventory


Hydrogen Bond Donor Count of Zero vs. Carboxylic Acid-Containing Analogs Enables Higher Predicted Membrane Permeability

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas its closest commercially available isoxazole-carboxylic acid analog (CAS 893750-08-8) has one HBD from the carboxylic acid group [1]. HBD count is a primary determinant of passive membrane permeability; increasing HBD from 0 to 1 typically reduces Caco-2 Papp by approximately 3- to 10-fold and can lower CNS MPO desirability scores [2]. Additionally, the target compound has a TPSA of 38.5 Ų versus an estimated ~79 Ų for the carboxylic acid analog, placing the former within favorable ranges for both oral absorption (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų) [1][3].

Physicochemical profiling ADME prediction Blood-brain barrier permeability

Rotatable Bond Count of 2 Favors Ligand Efficiency Over Higher-Rotatable-Bond Analogs

The target compound has exactly 2 rotatable bonds (the methylene bridge and the morpholine ring flip), compared with 3 rotatable bonds for the 3-carboxylic acid analog (CAS 893750-08-8) and ≥4 for piperazine-extended analogs such as 4-(4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS 2548996-92-3) [1][2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon target binding and generally correlates with reduced ligand efficiency (LE) [3]. A rotatable bond count of ≤3 is considered favorable for fragment-based screening libraries [4].

Ligand efficiency Fragment-based drug discovery Molecular complexity

Methylene Linker Geometry Distinct From Direct Ring–Ring Attachment and Carbonyl-Linked Analogs

The methylene (–CH₂–) linker between the isoxazole 4-position and the morpholine nitrogen in the target compound produces a distinct vector angle and N-to-ring distance compared with two structurally proximate analogs: (a) 3-(5-methyl-1,2-oxazol-4-yl)morpholine (CAS 1369357-06-1), where the morpholine is directly attached at the isoxazole 4-position with no intervening atom, and (b) N-(5-methyl-4-isoxazolylcarbonyl)-morpholine (CAS 99803-81-3), where a carbonyl group replaces the methylene linker [1]. The methylene linker preserves sp³ geometry at the bridging carbon, yielding a bond angle of ~109.5°, whereas the carbonyl analog imposes a planar sp² geometry (~120°) that restricts conformational freedom and alters the electron density at the morpholine nitrogen via amide resonance [2]. The direct-attachment analog (CAS 1369357-06-1) eliminates one rotatable bond entirely, reducing molecular weight from 182.22 to 168.19 Da and altering the pKa of the morpholine nitrogen due to closer proximity to the electron-withdrawing isoxazole ring .

Structure-activity relationship Pharmacophore geometry Conformational analysis

XLogP3 of 0.2 Offers Balanced Hydrophilicity–Lipophilicity for Aqueous Solubility vs. Higher-LogP Isoxazole-Morpholine Derivatives

The target compound has a computed XLogP3 of 0.2 [1]. In comparison, the 3-(2-chlorophenyl)-5-methylisoxazole analog bearing a morpholinoethyl formamide side chain (CAS 349130-87-6) has a substantially higher lipophilicity driven by the chlorophenyl group . Within the broader class of isoxazole-morpholine screening compounds, XLogP values can range from -0.1 (e.g., CAS 99803-81-3) to >2.5 for aryl-substituted derivatives [2]. An XLogP3 of 0.2 places the target compound near the optimal range (0–3) for oral bioavailability per Lipinski guidelines while also predicting adequate aqueous solubility (generally >50 μM for compounds with XLogP < 1 and MW < 250) [3]. This balanced profile reduces the likelihood of solubility-limited assay behavior or non-specific binding due to excessive lipophilicity, both common failure modes in high-throughput screening campaigns [4].

Aqueous solubility LogP optimization Assay compatibility

Absence of a Carboxylic Acid Moiety Eliminates pH-Dependent Ionization Complexity Observed in 3-Carboxylic Acid Analogs

The target compound has a single ionizable center (predicted morpholine pKa = 5.66 ± 0.10) and no acidic functional groups [1]. In contrast, 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid (CAS 893750-08-8) contains both a basic morpholine (estimated pKa ~5.5–6.5) and a carboxylic acid (estimated pKa ~3–4), resulting in a zwitterionic species at physiological pH . Zwitterion formation in the carboxylic acid analog can reduce effective membrane permeability by 10- to 100-fold compared with the neutral or monocationic species predicted for the target compound under the same conditions [2]. Furthermore, the carboxylic acid analog's solubility and logD are highly pH-dependent, introducing variability into assay results if buffer pH is not tightly controlled [3].

Ionization state pH-dependent solubility Assay reproducibility

Computed Heavy Atom Count of 13 and MW of 182 Place the Compound Within Fragment-Like Chemical Space for Screening Library Design

With a heavy atom count (HAC) of 13 and MW of 182.22 Da, the target compound falls within the 'rule of three' (Ro3) fragment criteria (MW ≤ 300, HAC ≤ 20, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1][2]. In comparison, extended analogs incorporating piperazine-pyrimidine-morpholine architectures (e.g., CAS 2548996-92-3) have HAC ≥ 24 and MW ≥ 370, placing them in lead-like or drug-like space [3]. Fragment-sized molecules detect a broader range of binding sites on protein surfaces and typically exhibit higher hit rates in fragment-based screening by NMR or SPR compared with larger, more complex screening compounds [4]. The target compound is offered by Life Chemicals within their HTS Compound Collection of over 500,000 screening compounds, indicating its selection as a fragment-like diversity element .

Fragment-based screening Chemical library design Lead-likeness

Recommended Application Scenarios for 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine Based on Quantitative Differentiation Evidence


Fragment-Based Screening by NMR or SPR for CNS and Intracellular Targets

The compound's zero HBD count, low TPSA (38.5 Ų), and XLogP3 of 0.2 predict favorable passive membrane permeability, including potential blood-brain barrier penetration (TPSA < 90 Ų criterion satisfied) [1][2]. Its heavy atom count of 13 and MW of 182.22 Da position it within fragment-like chemical space suitable for biophysical screening methods. Procurement for fragment library assembly is supported by Life Chemicals' commercial availability in assay-ready formats (catalog F6513-2117) [3]. Users should prioritize this compound when a minimal isoxazole-morpholine pharmacophore with balanced solubility and permeability is required for hit identification against CNS or intracellular protein targets.

Medicinal Chemistry Scaffold for Parallel SAR Exploration of Methylene Linker Variants

The methylene (–CH₂–) linker distinguishes this compound from direct-attachment (CAS 1369357-06-1) and carbonyl-linked (CAS 99803-81-3) analogs [4]. The sp³ geometry at the bridging carbon provides conformational flexibility while maintaining a single well-defined predominant conformation in solution. This scaffold is suitable for systematic SAR studies where the linker length (zero-atom, one-atom methylene, two-atom ethyl) or linker character (CH₂ vs. C=O vs. NH) is varied to probe optimal pharmacophore geometry for target engagement. The absence of a carboxylic acid substituent simplifies analog synthesis and avoids pH-dependent ionization complications during biological testing [5].

Screening Library Diversity Element for Lead-Likeness Optimization Programs

With a rotatable bond count of 2, the compound occupies a low-complexity region of chemical space that complements larger lead-like screening sets. Its inclusion in a screening deck increases scaffold diversity in the polar, low-molecular-weight sector that is often underrepresented in commercial libraries biased toward Lipinski-compliant 'drug-like' compounds (MW 350–500) [6][7]. The predicted pKa of 5.66 for the morpholine nitrogen ensures that at physiological pH (7.4), the compound exists predominantly as the neutral free base, reducing non-specific electrostatic interactions with assay components compared with permanently charged screening compounds [8].

Reference Compound for Method Development in LogD and Permeability Assays

The compound's well-defined single ionizable center (morpholine pKa ≈ 5.66) and lack of zwitterionic character make it a suitable reference standard for calibrating pH-dependent logD measurements and parallel artificial membrane permeability assays (PAMPA) [8][9]. Unlike carboxylic acid-containing isoxazole-morpholine analogs that exhibit complex, pH-sensitive ionization profiles, the target compound produces a single sigmoidal logD–pH relationship that is straightforward to model and validate against computational predictions. Its XLogP3 of 0.2 provides a midpoint calibration value useful for laboratories establishing permeability–lipophilicity correlations.

Quote Request

Request a Quote for 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.